molecular formula C9H9BrF3NO B8149267 [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanamine

[2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanamine

Cat. No.: B8149267
M. Wt: 284.07 g/mol
InChI Key: SEFVSMABLOAUHE-UHFFFAOYSA-N
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Description

[2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanamine is an organic compound with the molecular formula C9H9BrF3NO This compound features a bromine atom, a trifluoroethoxy group, and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanamine typically involves the following steps:

    Trifluoroethoxylation: The trifluoroethoxy group can be introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethanol and a suitable leaving group, often facilitated by a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted phenyl derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, or other peroxides under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines in the presence of a base or under phase-transfer conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dehalogenated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of trifluoroethoxy and bromine substituents on biological activity. It may serve as a precursor for the synthesis of bioactive molecules or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of intermediates and active ingredients.

Mechanism of Action

The mechanism of action of [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or chemical modification. The trifluoroethoxy group can enhance lipophilicity and membrane permeability, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    [2-Bromo-4-(trifluoromethyl)phenyl]methanamine: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.

    [2-Bromo-3-(trifluoromethyl)phenyl]methanamine: Similar structure but with a trifluoromethyl group at a different position.

    [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness

The presence of both a trifluoroethoxy group and an amine group in [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanamine makes it unique compared to its analogs. This combination of functional groups can lead to distinct chemical reactivity and biological activity, offering unique opportunities for research and application.

Properties

IUPAC Name

[2-bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO/c10-8-6(4-14)2-1-3-7(8)15-5-9(11,12)13/h1-3H,4-5,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFVSMABLOAUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OCC(F)(F)F)Br)CN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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